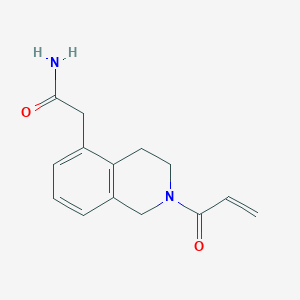
3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-7-(piperidine-1-carbonyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antitubercular Potential
The 2,4-diaminoquinazoline series, including compounds structurally similar to 3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-7-(piperidine-1-carbonyl)quinazolin-4(3H)-one, has been explored as a potential lead candidate for tuberculosis drug discovery. Significant research has indicated that specific structural components of these compounds, such as the piperidine at the 2-position, are critical for their activity against Mycobacterium tuberculosis. These compounds have shown bactericidal activity against both replicating and non-replicating forms of M. tuberculosis (Odingo et al., 2014).
Antimicrobial Activities
Novel quinazolinone derivatives, including structures similar to the compound , have demonstrated promising antimicrobial activities. For instance, certain derivatives have shown significant inhibitory effects against bacteria such as Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, surpassing the effectiveness of some commercial bactericides (Yan et al., 2016).
Antihypertensive Properties
Studies involving piperidine derivatives with a quinazoline ring system, akin to the compound , have shown potential as antihypertensive agents. Some compounds within this class have produced strong hypotension in models like the spontaneously hypertensive rat, highlighting their potential in managing hypertension (Takai et al., 1986).
Anti-inflammatory Activity
Fluorine-substituted quinazolinone derivatives have been synthesized and evaluated for their anti-inflammatory activity. Studies indicate that certain derivatives, possibly including those structurally related to the compound , exhibit promising potential for inhibitory effects on inflammatory responses, such as LPS-induced NO secretion (Sun et al., 2019).
H1-antihistaminic Agents
Novel quinazolinone derivatives have been synthesized and tested for their H1-antihistaminic activity. These compounds, including those similar to the compound in focus, have shown significant protection against histamine-induced bronchospasm, suggesting their potential in the development of new classes of H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-2-[(2-methylphenyl)methylsulfanyl]-7-(piperidine-1-carbonyl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O2S/c1-19-7-3-4-8-21(19)18-35-28-30-25-17-20(26(33)31-15-5-2-6-16-31)9-14-24(25)27(34)32(28)23-12-10-22(29)11-13-23/h3-4,7-14,17H,2,5-6,15-16,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXGDEXVBKQVAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C=CC(=C3)C(=O)N4CCCCC4)C(=O)N2C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Methoxymethyl)benzimidazolyl]-3-(3-methylphenoxy)propan-2-ol](/img/structure/B2366044.png)
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2366047.png)
![(2S)-2-[(1,2,3,4-tetrahydronaphthalen-2-yl)amino]butan-1-ol hydrochloride](/img/structure/B2366050.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide](/img/structure/B2366053.png)
![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B2366054.png)

![N-(2-chlorobenzyl)-2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2366057.png)

![N-(5-chloro-2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2366060.png)
![3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride](/img/structure/B2366061.png)
![5-Oxo-5-{3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]-1-piperazinyl}pentanoic acid](/img/structure/B2366062.png)

![azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2366064.png)